![molecular formula C20H29N3O3 B5397907 methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate](/img/structure/B5397907.png)
methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate, also known as MTDB, is a novel compound that has been gaining attention in the scientific community due to its potential applications in research. MTDB is a spirocyclic compound that contains a triazaspiro core structure, which makes it unique and interesting for researchers.
Wirkmechanismus
Methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate acts as a competitive inhibitor of VMAT2 by binding to the active site of the transporter. This prevents the transport of monoamines into vesicles and leads to decreased neurotransmitter release. methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate has been shown to be highly selective for VMAT2, with little to no effect on other monoamine transporters.
Biochemical and Physiological Effects
methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to increase dopamine and norepinephrine levels in the brain, while decreasing serotonin levels. It has also been shown to have anxiolytic and antidepressant effects in animal models. However, the long-term effects of methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate on neurotransmitter systems and behavior are still unknown.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate in lab experiments is its selectivity for VMAT2, which allows for targeted modulation of neurotransmitter release. However, its limited solubility in aqueous solutions can make it difficult to work with in some experiments. Additionally, its potential effects on other monoamine transporters and neurotransmitter systems need to be carefully considered when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research on methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate. One area of interest is its potential as a treatment for Parkinson's disease, as it has been shown to increase dopamine levels in the brain. Additionally, further research is needed to fully understand the long-term effects of methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate on neurotransmitter systems and behavior. Finally, the development of more efficient synthesis methods for methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate could allow for larger-scale production and further research into its potential applications.
Synthesemethoden
The synthesis of methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate involves a multi-step process that includes the reaction of 3,7-dimethyl-1,5-diazabicyclo[4.3.0]non-5-ene (DMDBN) with ethyl 2-bromoacetate to form ethyl 2-(3,7-dimethyl-1,5-diazaspiro[4.4]non-2-yl)acetate. This intermediate is then treated with sodium hydride and methyl benzoate to form methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the packaging and release of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting VMAT2, methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate can modulate the release of these neurotransmitters and potentially be used to treat disorders such as depression, anxiety, and Parkinson's disease.
Eigenschaften
IUPAC Name |
methyl 2-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane-11-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-21-13-9-20(10-14-21)15-23(12-6-11-22(20)2)18(24)16-7-4-5-8-17(16)19(25)26-3/h4-5,7-8H,6,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYMIJAWZKKDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CN(CCCN2C)C(=O)C3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.